
6-Hydroxyquinazoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyquinazoline-4-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a hydroxyl group at the 6th position and a cyano group at the 4th position makes this compound a unique and valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyquinazoline-4-carbonitrile typically involves the reaction of isatoic anhydride with various reagents. One common method includes the reaction of isatoic anhydride with triethyl orthoformate and ammonium acetate in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyquinazoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazoline-4,6-dione.
Reduction: The cyano group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinazoline-4,6-dione.
Reduction: 6-Hydroxyquinazoline-4-amine.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
6-Hydroxyquinazoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxyquinazoline-4-carbonitrile primarily involves the inhibition of PARP. PARP is an enzyme that plays a crucial role in repairing single-stranded DNA breaks. By inhibiting PARP, this compound can enhance the cytotoxicity of DNA-damaging agents, leading to increased apoptosis in cancer cells . The compound interacts with the catalytic domain of PARP, preventing the enzyme from binding to DNA and carrying out its repair functions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline: Lacks the cyano group at the 4th position.
6-Hydroxyquinoline: Has a similar structure but with a nitrogen atom at a different position in the ring.
Quinazoline-4-carbonitrile: Lacks the hydroxyl group at the 6th position.
Uniqueness
6-Hydroxyquinazoline-4-carbonitrile is unique due to the presence of both the hydroxyl and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C9H5N3O |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
6-hydroxyquinazoline-4-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-9-7-3-6(13)1-2-8(7)11-5-12-9/h1-3,5,13H |
InChI Key |
VGIZETNNSFFQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


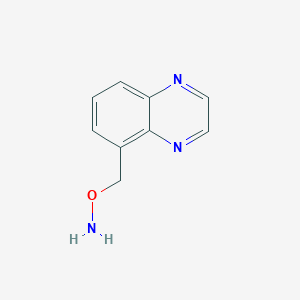
![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)
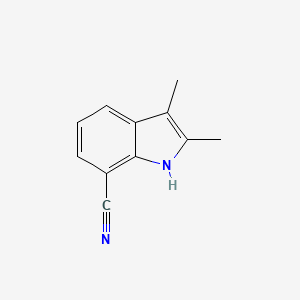

![5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11913772.png)
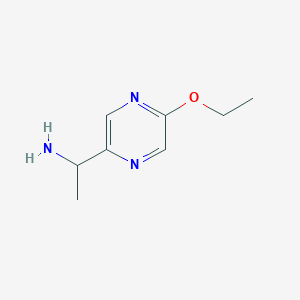
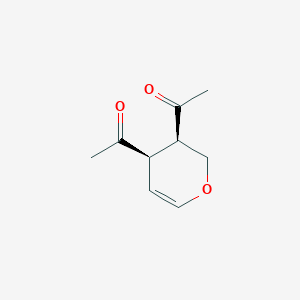
![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
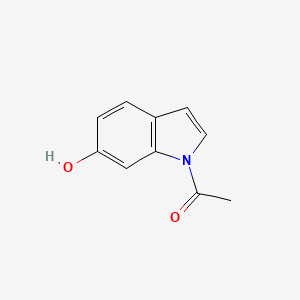

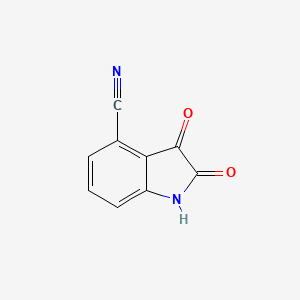
![3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)


